molecular formula C29H40Cl2N2O4 B12751397 Emetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride CAS No. 14358-43-1

Emetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride

Cat. No.: B12751397
CAS No.: 14358-43-1
M. Wt: 551.5 g/mol
InChI Key: WNJZDNXVVDNPSI-FJEGXLQFSA-N
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Description

Properties

CAS No.

14358-43-1

Molecular Formula

C29H40Cl2N2O4

Molecular Weight

551.5 g/mol

IUPAC Name

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;dihydrochloride

InChI

InChI=1S/C29H38N2O4.2ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,24-25,30H,6-12,17H2,1-5H3;2*1H/t24-,25+;;/m1../s1

InChI Key

WNJZDNXVVDNPSI-FJEGXLQFSA-N

Isomeric SMILES

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC.Cl.Cl

Canonical SMILES

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC.Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

Therapeutic Applications

1.1 Antiprotozoal Activity

Emetan is primarily recognized for its antiprotozoal properties. It has been used to treat infections caused by protozoa, particularly Entamoeba histolytica, which is responsible for amoebic dysentery. Emetan functions by inhibiting protein synthesis in the protozoa, leading to cell death. Clinical studies have demonstrated significant efficacy in reducing parasitic load in patients with amoebiasis .

1.2 Antiviral Properties

Recent research indicates that Emetan exhibits antiviral activity against several viruses. Its mechanism involves disrupting viral replication processes. For instance, studies have shown that Emetan can inhibit the replication of certain strains of the influenza virus and other RNA viruses, making it a candidate for further investigation in antiviral therapies .

1.3 Antineoplastic Agent

Emetan has also been explored as an antineoplastic agent due to its ability to induce apoptosis in cancer cells. It has shown promise in preclinical trials targeting various cancer cell lines, including breast and colon cancer. The compound's mechanism of action includes the inhibition of DNA synthesis and interference with cell cycle progression .

Pharmacological Insights

2.1 Mechanism of Action

The pharmacological effects of Emetan are largely attributed to its interaction with ribosomal RNA, which inhibits protein synthesis in both prokaryotic and eukaryotic cells. This property not only contributes to its antiprotozoal and anticancer activities but also poses potential risks for toxicity in human cells .

2.2 Toxicity and Side Effects

Despite its therapeutic benefits, Emetan is associated with several side effects, including gastrointestinal disturbances and muscle weakness, particularly with prolonged use . Case reports have documented instances of myopathy following Emetan administration, highlighting the need for careful monitoring during treatment .

Case Studies

3.1 Emetine Myopathy Case Reports

Two notable case studies illustrate the adverse effects associated with Emetan therapy:

  • Case Study 1: A female patient with a history of alcohol abuse developed proximal muscle weakness after receiving Emetan as part of aversion therapy. Muscle biopsy revealed significant pathological changes consistent with myopathy .
  • Case Study 2: Another patient exhibited similar symptoms one month into treatment, with biopsy results showing milder muscle fiber damage. These cases underscore the importance of understanding the balance between therapeutic efficacy and potential toxicity when using Emetan .

Summary Table of Applications

Application TypeDescriptionEvidence Source
AntiprotozoalEffective against Entamoeba histolytica
AntiviralInhibits replication of certain RNA viruses
AntineoplasticInduces apoptosis in cancer cells
ToxicityAssociated with gastrointestinal issues and myopathy

Mechanism of Action

The mechanism of action of Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,3-Didehydro-6',7',10,11-tetramethoxyemetan dihydrochloride
  • CAS Registry Number : 523-01-3 (base compound); 2228-39-9 (hydrochloride form) .
  • Molecular Formula : C₂₉H₃₈N₂O₄·2HCl (hydrochloride form) .
  • Structure: A benzoquinolizine alkaloid derivative featuring a 2,3-didehydro (double bond) moiety and four methoxy groups at positions 6',7',10,11. The dihydrochloride salt enhances solubility and stability .

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Compounds and Their Properties

Compound CAS Number Molecular Formula Key Features Therapeutic Index/Applications
Emetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride 2228-39-9 C₂₉H₃₈N₂O₄·2HCl 2,3-didehydro group; four methoxy groups; dihydrochloride salt. TI >7×10⁷:1 (antiviral); amebicide .
Emetine Hydrochloride 316-42-7 C₂₉H₄₀N₂O₄·2HCl Saturated C2-C3 bond; methylated cephaeline derivative. USP purity 98–101.5%; used for amoebic dysentery; TI lower than didehydro variant .
Dehydroemetine Hydrochloride 4914-30-1 (base) C₂₉H₃₈N₂O₄·2HCl Structurally identical to target compound; alternate nomenclature. Antiparasitic; similar efficacy in Chagas disease .
Cephaeline Methyl Ether Monohydrochloride 14198-59-5 C₂₉H₃₉ClN₂O₄ Monohydrochloride form; lacks 2,3-didehydro group. Less potent protein synthesis inhibitor; used in emetic formulations .
Tetrandrine 518-34-3 C₃₈H₄₂N₂O₆ Bisbenzylisoquinoline alkaloid; no methoxy groups. Antiviral TI 6.92:1; calcium channel blocker .

Structural and Functional Differences

Impact on Bioactivity: Higher TI (>7×10⁷:1) in HTNV inhibition vs.

Methoxy Substitutions :

  • The 6',7',10,11-tetramethoxy configuration increases lipophilicity, aiding membrane penetration. This contrasts with tetrandrine, which lacks methoxy groups and shows lower antiviral potency .

Salt Forms: Dihydrochloride salts (e.g., target compound, emetine hydrochloride) improve aqueous solubility vs. monohydrochloride forms (e.g., cephaeline methyl ether), enhancing bioavailability .

Industrial and Regulatory Considerations

  • Purity Standards :
    • The target compound is manufactured at ≥99% purity (vs. USP-grade emetine hydrochloride at 98–101.5%), ensuring consistency for research and therapeutics .

Biological Activity

Emetan, a compound derived from the ipecac plant, is recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of Emetan

Emetan is classified as an emetine alkaloid and is characterized by its complex structure, which includes isoquinoline and benzoquinolizidine nuclei. It is primarily known for its antiparasitic , antiviral , and anticancer properties. Its mechanism of action involves the inhibition of protein synthesis in both ribosomal and mitochondrial contexts, disrupting cellular functions in various organisms .

Antiparasitic Activity

Emetan has shown significant efficacy against protozoan infections, particularly Entamoeba histolytica, the causative agent of amoebic dysentery. It acts by inhibiting the growth of these parasites at nanomolar concentrations. The compound's IC50 value against drug-sensitive strains of Plasmodium falciparum (the malaria-causing parasite) has been reported as low as 1 nM .

Anticancer Properties

Recent studies have highlighted Emetan's potential in cancer therapy. It has demonstrated antiproliferative activity against various cancer cell lines, including bladder cancer cells. Notably, when combined with cisplatin, Emetan exhibited synergistic effects that significantly inhibited tumor cell proliferation while sparing normal cells .

Table 1: Summary of Anticancer Studies on Emetan

Cancer TypeCell LineIC50 (nM)Mechanism of Action
Bladder CancerT24 (human)10Induces growth arrest
LeukemiaK562 (human)50Induces apoptosis
Solid TumorsVarious20-100Inhibits protein synthesis

Antiviral Activity

Emetan has also been investigated for its antiviral properties. It interferes with viral replication processes by inhibiting protein synthesis necessary for viral assembly. This activity has been observed in vitro against several viral strains, although further clinical studies are warranted to confirm efficacy in vivo .

The primary mechanisms through which Emetan exerts its biological effects include:

  • Inhibition of Protein Synthesis : Emetan disrupts both mitochondrial and ribosomal protein synthesis, leading to cell death in susceptible organisms .
  • Induction of Apoptosis : In cancer cells, Emetan can trigger apoptotic pathways, enhancing the effectiveness of other chemotherapeutic agents like cisplatin .
  • Regulation of Gene Expression : Emetan influences the expression levels of various genes involved in cell survival and proliferation, contributing to its anticancer effects .

Case Studies

Several case studies have explored the therapeutic potential of Emetan:

  • Bladder Cancer Study : A study involving human bladder cancer cell lines demonstrated that Emetan not only inhibited cancer cell proliferation but also showed enhanced effects when used in combination with cisplatin. The combination index indicated moderate to strong synergy between the two agents .
  • Leukemia Treatment : Research indicated that Emetan could reduce leukemia burden in xenotransplantation models, suggesting its potential as a treatment option for hematological malignancies .

Q & A

Q. Synthesis Methods :

  • Dehydroemetine Preparation : Starting from emetine (CAS 483-18-1), dehydrogenation is achieved via catalytic oxidation or halogenation followed by elimination. The dihydrochloride form is crystallized using hydrochloric acid .
  • Purity Validation : Techniques like HPLC (with UV detection at 280 nm) and mass spectrometry are critical to confirm the absence of by-products such as isoemetine derivatives .

Basic: How does the dihydrochloride salt form affect solubility and stability compared to other salts (e.g., hydrochloride)?

Answer:
The dihydrochloride salt (2 HCl molecules per base) offers enhanced aqueous solubility and stability over monohydrochloride forms. Key

PropertyDihydrochloride (This Compound)Monohydrochloride (Emetine HCl)
Solubility in Water0.99 g/L at 15°C 0.45 g/L at 20°C
Stability at 25°C>24 months (lyophilized) ~12 months

Q. Methodological Considerations :

  • Salt Selection : The dihydrochloride form is preferred for in vivo studies due to improved bioavailability and reduced hygroscopicity .
  • Storage : Lyophilization or storage in anhydrous environments is recommended to prevent hydrolysis of the tetramethoxy groups .

Advanced: How can researchers resolve structural data discrepancies in literature (e.g., conflicting molecular formulas)?

Answer:
Discrepancies in molecular formulas (e.g., C₂₉H₃₈N₂O₄·2HCl in vs. C₃₈H₄₄N₃·2HCl in ) arise from inconsistent nomenclature or typographical errors. To address this:

Analytical Validation :

  • Perform high-resolution mass spectrometry (HRMS) to confirm the molecular weight (theoretical MW: 551.5 g/mol for C₂₉H₃₈N₂O₄·2HCl) .
  • Use ¹H/¹³C NMR to verify the presence of 4 methoxy groups and the benzoquinolizine backbone .

Cross-Referencing : Compare CAS registry data (CAS 2228-39-9 for the dihydrochloride) with authoritative databases like PubChem or CRC Handbook .

Advanced: What in vitro assays are optimal for evaluating its antiparasitic efficacy against Trypanosoma cruzi?

Answer:
Experimental Design :

  • Cell-Based Assays :
    • Use T. cruzi-infected Vero cells with a 72-hour incubation. Measure IC₅₀ via SYBR Green fluorescence (sensitivity: 0.1 μM) .
    • Compare with dehydroemetine (parent compound) to assess the impact of the dihydrochloride salt on membrane permeability .
  • Mechanistic Studies :
    • Mitochondrial Inhibition : Monitor ATP depletion via luciferase-based assays.
    • Protease Inhibition : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to test cysteine protease inhibition, a known target of emetine derivatives .

Q. Data Interpretation :

  • EC₅₀ values <1 μM indicate high potency, but cytotoxicity (e.g., in HepG2 cells) must be evaluated to rule off-target effects .

Advanced: What challenges arise when correlating in vitro and in vivo pharmacokinetic data?

Answer:
Key Challenges :

Bioavailability : The compound’s high polarity (logP ~1.2) limits blood-brain barrier penetration, complicating CNS-targeted studies .

Metabolic Stability : In vivo, hepatic CYP450 enzymes (e.g., CYP3A4) rapidly demethylate methoxy groups, reducing efficacy. Use liver microsome assays to predict metabolic pathways .

Q. Methodological Solutions :

  • Pharmacokinetic Modeling :
    • Apply compartmental models to link in vitro IC₅₀ with plasma concentration-time profiles.
    • Adjust dosing regimens (e.g., twice-daily administration) to maintain therapeutic levels .
  • Prodrug Strategies : Introduce ester groups to enhance lipophilicity and delay metabolism .

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